4-Chloro-5,7-dimethoxyquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5,7-dimethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-6-3-7-9(8(4-6)15-2)10(11)13-5-12-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGIKZVZNHHDAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622828 | |
| Record name | 4-Chloro-5,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884340-91-4 | |
| Record name | 4-Chloro-5,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for 4 Chloro 5,7 Dimethoxyquinazoline
Synthetic Routes to Key Precursors of 4-Chloro-5,7-dimethoxyquinazoline
The foundational step in producing this compound is the efficient synthesis of its direct precursor, 5,7-dimethoxyquinazolin-4(3H)-one. This involves the construction of the quinazolinone heterocyclic system with the desired methoxy (B1213986) substitution pattern.
Synthesis of 5,7-Dimethoxyquinazolin-4(3H)-one Analogs
The most common and direct route to 5,7-dimethoxyquinazolin-4(3H)-one starts from 2-amino-4,6-dimethoxybenzoic acid. The synthesis involves a cyclization reaction, typically achieved by heating the aminobenzoic acid with a suitable one-carbon source. Formamide (B127407) is a frequently used reagent for this transformation, serving as both the reactant and sometimes the solvent. esmed.orgresearchgate.net The reaction mixture is heated, often under microwave irradiation to reduce reaction times, leading to the formation of the quinazolinone ring. esmed.org Upon cooling, the product precipitates and can be isolated through filtration.
Another established method involves the reaction of the corresponding anthranilamide, 2-amino-4,6-dimethoxybenzamide, with reagents like triethyl orthoformate in the presence of an acid catalyst, or by heating with formic acid. These methods also provide the cyclized quinazolinone product.
Exploration of Alternative Ring Closure Methodologies
Beyond the traditional methods, significant research has focused on developing more efficient and environmentally benign strategies for quinazolinone synthesis. These alternative methodologies often employ catalytic systems and advanced technologies.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of quinazolinone derivatives. frontiersin.orgnih.gov This technique can significantly shorten reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields. rsc.orgvanderbilt.edu For instance, microwave-assisted Niementowski condensation using formamide can rapidly form the quinazolinone ring. frontiersin.org Another approach involves the microwave-assisted reaction of an anthranilic acid and an amine in a solvent like dimethylformamide (DMF), which can act as both the solvent and a carbon source. vanderbilt.edu
Transition Metal-Catalyzed Synthesis: Various transition metal catalysts have been employed to facilitate the synthesis of quinazolines and quinazolinones. rsc.orgmdpi.comnih.gov These catalytic methods offer alternative pathways that can proceed under milder conditions and with greater functional group tolerance. For example, copper-catalyzed cyclization reactions have been developed for this purpose. rsc.org Iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water represents a green chemistry approach to quinazolinone synthesis. rsc.org
Chlorination Techniques for Quinazolinone Conversion to this compound
The conversion of the hydroxyl group (in its tautomeric amide form) at the 4-position of 5,7-dimethoxyquinazolin-4(3H)-one to a chloro group is a pivotal step. This transformation activates the position for subsequent nucleophilic substitution reactions. The choice of chlorinating agent and the optimization of reaction conditions are crucial for achieving high yields and minimizing byproduct formation.
Phosphoryl Chloride (POCl₃)-Mediated Chlorination Optimization
Phosphoryl chloride (POCl₃) is a widely used and effective reagent for the chlorination of quinazolinones. nih.gov The reaction is typically carried out by heating the quinazolinone in an excess of POCl₃, which often serves as both the reagent and the solvent. researchgate.netresearchgate.net
To optimize the reaction, several parameters are considered. The addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine (B92270), is common. researchgate.netnih.gov The base neutralizes the HCl generated during the reaction and can facilitate the formation of the active chlorinating species. Temperature control is also critical; the reaction involves an initial phosphorylation at lower temperatures, followed by heating (typically 70-110 °C) to drive the conversion to the chloroquinazoline. nih.govresearchgate.net A minimum of one molar equivalent of POCl₃ is necessary for the efficient conversion of intermediates to the final product. nih.gov
Recent advancements have focused on reducing the amount of POCl₃ used, moving towards solvent-free or equimolar conditions, which is particularly important for large-scale synthesis due to economic, environmental, and safety reasons. nih.gov Heating the substrate with equimolar POCl₃ and a base like pyridine in a sealed reactor can provide high yields of the chlorinated product. nih.gov
Table 1: Conditions for POCl₃-Mediated Chlorination
| Substrate | Reagents | Conditions | Yield | Reference |
| Quinazolin-4(3H)-one | POCl₃ (excess) | 110 °C, 2 h | 86% | researchgate.net |
| Hydroxypyrimidines | POCl₃ (equimolar), Pyridine | Sealed reactor, 140–160 °C, 2 h | High | nih.gov |
| Quinazolones | POCl₃, R₃N | <25 °C then 70-90 °C | - | nih.gov |
Thionyl Chloride (SOCl₂)-Facilitated Chlorination Conditions
Thionyl chloride (SOCl₂) is another common reagent for the chlorination of quinazolinones and other heterocyclic systems. esmed.orgresearchgate.net It is often considered a milder alternative to POCl₃. The reaction is typically performed by refluxing the quinazolinone in neat SOCl₂ or in an inert solvent. commonorganicchemistry.comresearchgate.net
The efficiency of SOCl₂-facilitated chlorination can be significantly enhanced by the addition of a catalytic amount of dimethylformamide (DMF). commonorganicchemistry.com In this system, SOCl₂ reacts with DMF to form the Vilsmeier-Haack reagent, which is a more potent chlorinating agent. commonorganicchemistry.com This catalytic system often allows for milder reaction conditions and can lead to higher yields, with reported yields for similar substrates in the range of 77-96%. researchgate.net After the reaction is complete, the excess SOCl₂ is typically removed under reduced pressure. The workup procedure involves carefully quenching the reaction mixture, often with ice water or a basic solution like sodium bicarbonate, followed by extraction of the product. researchgate.net
Table 2: Conditions for SOCl₂-Facilitated Chlorination
| Substrate | Reagents | Conditions | Yield | Reference |
| Quinazolin-4(3H)-one | SOCl₂ (excess) | Reflux, 4-6 h | 92.7% | researchgate.net |
| Quinazolin-4-one derivatives | SOCl₂, cat. DMF | - | 77-96% | researchgate.net |
| Carboxylic Acids | SOCl₂ (neat or with solvent) | Reflux (76 °C) or with DCM | - | commonorganicchemistry.commasterorganicchemistry.com |
Comparative Analysis of Chlorinating Agents and Byproduct Formation
Both POCl₃ and SOCl₂ are effective for the chlorination of the 4-position of quinazolinones, but they present different advantages and disadvantages.
Reactivity and Conditions: POCl₃ is a very strong chlorinating agent, often requiring higher temperatures (reflux) for the reaction to proceed to completion. researchgate.netindianchemicalsociety.com The use of a POCl₃/PCl₅ mixture can further enhance its strength. indianchemicalsociety.com SOCl₂, especially when catalyzed by DMF, can often achieve the same transformation under milder conditions. Some sources suggest that SOCl₂ may lead to higher yields and is less toxic than POCl₃. researchgate.net
Workup and Byproducts: The workup for POCl₃ reactions can be challenging due to the formation of viscous phosphoric acids upon quenching with water. This can complicate product isolation. The workup often involves carefully pouring the reaction mixture onto ice and a base (like NaHCO₃ or NH₄OH) and then extracting the product. researchgate.net The primary byproducts are phosphoric acid and its derivatives.
SOCl₂ reactions generate gaseous byproducts, SO₂ and HCl, which bubble out of the reaction mixture, driving the reaction to completion. masterorganicchemistry.comyoutube.com This can simplify the workup, as the excess reagent and gaseous byproducts are more easily removed. However, care must be taken due to the toxicity and corrosive nature of these gases. The main non-volatile byproduct is hydrochloric acid.
Byproduct Formation: In both cases, incomplete reaction can lead to the recovery of the starting quinazolinone. The presence of water is highly detrimental as it will consume the chlorinating agent, leading to lower yields and the formation of acid byproducts. researchgate.net For POCl₃ reactions, a key intermediate is a phosphate (B84403) ester; if the reaction does not go to completion, this can be hydrolyzed back to the starting material during workup. nih.gov Dimerization of the quinazolinone can also occur as a side reaction under certain conditions. nih.gov Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential to minimize these side reactions and ensure a clean conversion to this compound. nih.govresearchgate.net
Process Optimization and Scale-Up Considerations for this compound
The efficient synthesis of this compound is a critical step for its application in further chemical and pharmaceutical development. Process optimization focuses on maximizing yield, minimizing reaction times, ensuring scalability, and adhering to the principles of green chemistry. This involves a careful selection of starting materials, reaction conditions, and purification methods.
Development of Efficient and High-Yielding Protocols
Commonly used chlorinating agents for this type of transformation include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). Research into related quinazoline (B50416) structures demonstrates that high yields can be achieved by carefully controlling the reaction parameters. For instance, a protocol for the synthesis of the isomeric 4-chloro-6,7-dimethoxyquinazoline (B18312) involves heating the parent quinazolinone in neat thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), which facilitates the reaction. After heating for several hours, the excess thionyl chloride is removed under reduced pressure to yield the product in high purity and yield (often approaching 98%). chemicalbook.com
The selection of solvent, temperature, and reaction time are critical variables that are often optimized to enhance yield and purity. While some procedures utilize the chlorinating agent as the solvent, others may employ high-boiling inert solvents like toluene (B28343) or acetonitrile (B52724). google.com
Below is a table summarizing typical reaction parameters that are optimized for the synthesis of chloroquinazolines.
| Parameter | Options | Purpose in Optimization | Typical Outcome |
| Chlorinating Agent | SOCl₂, POCl₃, PCl₅ | Affects reactivity, by-products, and work-up procedure. | POCl₃ and SOCl₂ are most common; choice depends on substrate and desired scale. |
| Catalyst | DMF, Amines | Accelerates the conversion of the hydroxyl group to a chlorinatable species. | Small amounts can significantly reduce reaction time. |
| Solvent | Neat (excess reagent), Toluene, Acetonitrile | Influences reaction temperature, solubility of reagents, and ease of work-up. | Neat conditions are common for lab-scale; solvents are preferred for large-scale. google.com |
| Temperature | 60-120°C | Controls reaction rate; higher temperatures can lead to side reactions. | Typically refluxing conditions are used to drive the reaction to completion. chemicalbook.comgoogle.com |
| Reaction Time | 1-15 hours | Ensures complete conversion of the starting material. | Monitored by techniques like TLC or HPLC to avoid degradation of the product. google.com |
By systematically adjusting these parameters, protocols can be developed that are not only high-yielding but also robust and reproducible, making them suitable for potential scale-up.
Application of Modern Synthetic Methodologies
To overcome the limitations of classical synthetic methods, such as long reaction times and high energy consumption, modern methodologies like microwave-assisted synthesis and phase-transfer catalysis are increasingly being applied to the synthesis of heterocyclic compounds, including quinazolines.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, known for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. beilstein-journals.org This technique utilizes the efficient heating of polar molecules through the direct interaction of the substrate and solvent with microwave energy. In the context of quinazoline synthesis, microwave energy has been successfully used for various steps, including the construction of the quinazolinone ring itself and subsequent modifications. beilstein-journals.orgfrontiersin.org
For the synthesis of this compound, microwave irradiation could be applied to the chlorination step. The reaction of 5,7-dimethoxyquinazolin-4(3H)-one with thionyl chloride or phosphorus oxychloride under microwave conditions is expected to proceed much faster than with conventional heating. frontiersin.org This rapid, controlled heating can also minimize the formation of degradation by-products, leading to a cleaner reaction profile and simpler purification.
The table below provides a comparison between conventional and microwave-assisted synthesis for a typical quinazoline preparation.
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes |
| Energy Input | Conductive heating, inefficient | Direct dielectric heating, efficient |
| Yield | Often moderate to good | Often good to excellent beilstein-journals.org |
| Side Reactions | More prevalent due to prolonged heating | Reduced due to short reaction times researchgate.net |
| Scalability | Well-established | Can be challenging, requires specialized equipment |
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a valuable methodology for facilitating reactions between reagents that are located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants (usually an anion) from one phase to the other, where the reaction can occur. researchgate.netnih.gov
In quinazoline chemistry, PTC is particularly useful for N-alkylation and S-alkylation reactions. researchgate.netnih.gov While its direct application to the primary chlorination of the quinazolinone precursor is less common, it is a key technology for the subsequent derivatization of the 4-chloroquinazoline (B184009) intermediate. For instance, after the synthesis of this compound, PTC could be employed to introduce various nucleophiles at the C4 position under mild, biphasic conditions, which is an efficient and environmentally friendly approach compared to single-phase reactions in polar aprotic solvents. researchgate.netnih.gov
Isolation and Purification Techniques for this compound
The isolation and purification of this compound from the crude reaction mixture is a critical step to ensure the high purity required for subsequent applications. The specific techniques employed depend on the scale of the reaction and the nature of any impurities.
Following the completion of the chlorination reaction, the first step in the work-up is typically the removal of the excess chlorinating agent. This is usually achieved by distillation under reduced pressure (in vacuo). To ensure all traces are removed, the residue is often co-evaporated with an inert solvent like toluene. chemicalbook.com
The crude solid is then typically dissolved in a water-immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297). This organic solution is then subjected to a series of washes. A wash with a mild aqueous base, such as a saturated sodium bicarbonate or potassium carbonate solution, is crucial to neutralize any remaining acidic components like HCl or the chlorinating agent itself. chemicalbook.comgoogle.com This is followed by a wash with water and then brine (a saturated aqueous solution of NaCl) to remove the bulk of the water from the organic layer.
After drying the organic phase with an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), the solvent is removed by evaporation to yield the crude product.
For final purification, recrystallization is the most common and effective method. A suitable solvent or solvent system is chosen in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. A mixture of ethyl acetate and ethanol (B145695) is one such system that has been used for purifying related chloroquinazolines. google.com This process effectively removes minor impurities, resulting in a crystalline solid of high purity.
The table below outlines the common steps for the isolation and purification of this compound.
| Step | Technique | Purpose |
| 1. Reagent Removal | In vacuo evaporation / Azeotropic distillation with toluene | To remove excess volatile chlorinating agent (e.g., SOCl₂). chemicalbook.com |
| 2. Extraction & Washing | Liquid-liquid extraction with an organic solvent (e.g., CH₂Cl₂) | To isolate the product from inorganic salts and water-soluble impurities. |
| Wash with aqueous NaHCO₃ / K₂CO₃ solution | To neutralize residual acid and unreacted acidic precursors. chemicalbook.comgoogle.com | |
| Wash with brine | To remove residual water from the organic phase. chemicalbook.com | |
| 3. Drying | Treatment with anhydrous MgSO₄ or Na₂SO₄ | To remove all traces of water from the organic solution before solvent evaporation. |
| 4. Final Purification | Recrystallization from a suitable solvent (e.g., Ethanol/Ethyl Acetate) | To remove remaining impurities and obtain the final product as a high-purity crystalline solid. google.com |
Chemical Reactivity and Derivatization of 4 Chloro 5,7 Dimethoxyquinazoline
Nucleophilic Substitution Reactions at the 4-Position of 4-Chloro-5,7-dimethoxyquinazoline
The chlorine atom at the C-4 position of the quinazoline (B50416) nucleus is highly susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of the derivatization of this heterocyclic system.
The reaction of 4-chloroquinazolines with nitrogen-based nucleophiles is a widely employed strategy for the synthesis of a diverse range of substituted quinazolines.
4-Chloroquinazolines readily react with a broad spectrum of amines, including primary and secondary aliphatic and aromatic amines. nih.gov The reaction conditions are often mild, and the yields are generally good. Electron-rich amines, such as primary aliphatic amines and anilines with electron-donating groups, tend to react more readily than electron-poor amines. nih.gov For instance, reactions with electron-deficient anilines may require longer reaction times or higher temperatures to achieve satisfactory yields. nih.gov
Microwave-assisted synthesis has been shown to be an efficient method for the N-arylation of 4-chloroquinazolines, offering rapid reaction times and high yields. nih.gov
Primary Aliphatic Amines: These amines are generally highly reactive towards 4-chloroquinazolines, leading to the corresponding 4-aminoquinazoline derivatives in good yields under mild conditions. nih.gov
Secondary Aliphatic Amines: Similar to primary aliphatic amines, secondary amines such as pyrrolidine (B122466) react efficiently with 4-chloroquinazolines. researchgate.net
Aromatic Amines (Anilines): The reactivity of anilines depends on the substituents on the aromatic ring. Electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it. nih.gov For example, reactions with N-methylanilines bearing various substituents have been successfully carried out. nih.gov
Hydrazines: Hydrazine hydrate (B1144303) can react with 4-chloroquinazolines, leading to the formation of 4-hydrazinoquinazolines. These intermediates are valuable for the synthesis of further derivatized quinazoline structures. mdpi.com
| Reactant | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chloro-6-halo-2-phenylquinazoline | o-toluidine | Microwave, THF/H₂O, 2 h | N-(o-tolyl)-6-halo-2-phenylquinazolin-4-amine | 74-78% | nih.gov |
| 4-Chloro-6-halo-2-phenylquinazoline | N-methylaniline | Microwave, THF/H₂O | N-methyl-N,2-diphenyl-6-haloquinazolin-4-amine | Good | nih.gov |
| 4-Chloroquinazoline (B184009) | Pyrrolidine | KF, 100°C, 17 h | 4-(Pyrrolidin-1-yl)quinazoline | - | researchgate.net |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | - | 4-Hydrazino-8-methylquinolin-2(1H)-one | - | mdpi.com |
Stereoselectivity is not typically a factor in these substitution reactions unless the nucleophile or the quinazoline substrate contains a chiral center.
The chlorine atom at the 4-position can also be displaced by oxygen and sulfur nucleophiles, although these reactions are sometimes less commonly reported in the context of this compound itself. However, based on the reactivity of analogous chloroquinolines and chloroquinazolines, reactions with alkoxides, phenoxides, and thiols are expected to proceed.
Thiolate anions are potent nucleophiles and readily displace the 4-chloro substituent. libretexts.org For instance, 4-chloro-8-methylquinolin-2(1H)-one reacts with thiols like ethanethiol, butanethiol, and thiophenol to yield the corresponding 4-alkyl(or phenyl)thio derivatives. mdpi.com The reaction of 4-chloroquinolinone with thiourea (B124793) followed by alkylation is another route to 4-alkylthio derivatives. mdpi.com
| Reactant | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4-Chloro-8-methylquinolin-2(1H)-one | Ethanethiol | Sodium ethoxide | 4-(Ethylthio)-8-methylquinolin-2(1H)-one | mdpi.com |
| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | Fusion | 8-Methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the 4-position of chloroquinazolines is an active site for such transformations. nih.govnih.govresearchgate.net
Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, has been successfully applied to 4-chloroquinazolines. For example, 4-chloro-6,7-dimethoxyquinazoline (B18312) has been coupled with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to produce 4-alkynylquinazolines. nih.govmdpi.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, involving the reaction of an organoboron compound with an organic halide, is a versatile method for creating C-C bonds. nih.govmdpi.com This reaction is expected to be applicable to this compound, allowing for the introduction of various aryl and vinyl substituents at the 4-position. The Csp2–Cl bond at the 4-position of the quinazoline is activated for oxidative addition of palladium(0) due to the α-nitrogen effect. nih.gov
| Reactant | Coupling Partner | Reaction Type | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| 4-Chloro-6,7-dimethoxyquinazoline | Terminal alkynes | Sonogashira | Pd catalyst, CuI, NEt₃, DMF | 4-Alkynylquinazolines | nih.govmdpi.com |
| Bromo-substituted quinazolines | Arylboronic acid pinacol (B44631) ester | Suzuki | Pd(dppf)Cl₂, Na₂CO₃, NBu₄Br | Aryl-substituted quinazolines | mdpi.com |
Reactivity with Nitrogen-Containing Nucleophiles (Amines, Hydrazines)
Transformations of Methoxy (B1213986) Substituents on this compound
The methoxy groups at the 5- and 7-positions of the quinazoline ring can also undergo chemical transformations, although these are generally less facile than the substitution at the 4-position. A common transformation for aryl methoxy ethers is demethylation to the corresponding phenols.
1 Electrophilic Aromatic Substitution Potentials
The quinazoline ring system presents two distinct arenas for electrophilic aromatic substitution (EAS): the electron-deficient pyrimidine (B1678525) ring and the electron-rich benzene (B151609) ring. The pyrimidine portion is generally resistant to electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. wikipedia.org Conversely, the benzene portion of this compound is highly activated towards EAS by the two powerful ortho, para-directing methoxy groups at positions C5 and C7.
These activating groups work in concert to direct incoming electrophiles primarily to the C6 and C8 positions, which are ortho and para to the methoxy substituents. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂/FeBr₃) would be expected to yield a mixture of 6- and 8-substituted derivatives. The general mechanism for EAS involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. organic-chemistry.orgacs.org The relative ratio of the 6- and 8-substituted products would be influenced by steric factors and the precise electronic contributions of the existing substituents.
2 Oxidation and Reduction Pathways of the Quinazoline Core
The quinazoline core can undergo both oxidation and reduction, leading to a variety of modified structures.
Oxidation: The nitrogen atoms in the pyrimidine ring are susceptible to oxidation. Treatment of quinazolines with oxidizing agents like monoperphthalic acid can lead to the formation of N-oxides. nih.gov For this compound, oxidation could potentially occur at either the N1 or N3 position, yielding the corresponding 1-oxide or 3-oxide. These N-oxides are valuable synthetic intermediates themselves, as the N-oxide functionality can activate adjacent positions for further reactions. nih.gov However, direct oxidation can sometimes lack selectivity and may be complicated by ring hydrolysis or decomposition. nih.gov
Reduction: The quinazoline nucleus can be reduced under various conditions. Catalytic hydrogenation is a common method for this transformation.
Reduction of the Pyrimidine Ring: Hydrogenation using catalysts like palladium on carbon can reduce the C3=N4 double bond of the pyrimidine ring in 3-substituted 4(3H)-quinazolinones to give 1,2,3,4-tetrahydroquinazoline derivatives. nih.gov
Reduction of the Benzene Ring: More forcing conditions, such as using platinum oxide as a catalyst, can lead to the reduction of the benzene portion of the molecule, resulting in octahydroquinazoline derivatives. nih.gov
For this compound, the specific products of reduction would depend on the catalyst, pressure, and temperature employed, potentially allowing for selective reduction of either the pyrimidine or the benzene ring.
3 Condensation Reactions with Other Reagents
The most significant and widely exploited reaction of this compound is the nucleophilic aromatic substitution (SₙAr) at the C4 position. The chlorine atom at C4 is highly activated towards displacement by nucleophiles due to the electron-withdrawing effect of the adjacent pyrimidine nitrogens. This makes it an excellent electrophilic partner in condensation reactions. mdpi.com
A vast array of nucleophiles can be used to displace the C4-chloro group, leading to a diverse library of 4-substituted quinazoline derivatives. This reaction is a cornerstone in the synthesis of biologically active quinazolines. mdpi.comnih.gov Common nucleophiles include primary and secondary amines, anilines, and thiols. These reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl byproduct, and may be accelerated by microwave irradiation. nih.gov
| Nucleophile Type | Specific Nucleophile Example | Product Type | Typical Reaction Conditions | Reference |
|---|---|---|---|---|
| Aliphatic Amine | Piperidine | 4-Piperidinylquinazoline | Solvent (e.g., Ethanol), Heat | wikipedia.org |
| Aromatic Amine (Aniline) | 4-(N,N-dimethylamino)-aniline | 4-Anilinoquinazoline | Dioxane, DIPEA, 80 °C | mdpi.com |
| Aromatic Amine (N-Methylaniline) | 4-Methoxy-N-methylaniline | 4-(N-Methylanilino)quinazoline | THF/H₂O, Microwave | nih.gov |
| Thiol | Alkanethiol | 4-(Alkylthio)quinazoline | Sodium ethoxide, Ethanol (B145695) | wikipedia.org |
| Hydrazine | Hydrazine hydrate | 4-Hydrazinoquinazoline | Ethanol, Reflux | wikipedia.org |
Mechanistic Studies of Reaction Pathways Involving this compound
The mechanism of the crucial SₙAr reaction at the C4 position of 4-chloroquinazolines has been a subject of theoretical and experimental investigation. The reaction generally proceeds via a two-step addition-elimination pathway. nih.gov
Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack on the electron-deficient C4 carbon atom. This is typically the rate-determining step and results in the formation of a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the quinazoline ring is temporarily disrupted in this intermediate.
Elimination of the Leaving Group: In the second, faster step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the ring system is restored, yielding the final 4-substituted product.
Computational studies, such as those using Density Functional Theory (DFT), on related 2,4-dichloroquinazolines have provided deeper insight into the regioselectivity of this reaction. These studies show that the C4 position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) compared to the C2 position. This indicates that C4 is the more electrophilic center and thus more susceptible to nucleophilic attack, explaining the experimentally observed preference for substitution at this position. mdpi.com The presence of the electron-donating 5,7-dimethoxy groups on the benzene ring of the target compound would further influence the electron distribution but is not expected to change the inherent high reactivity of the C4 position towards nucleophiles.
Elucidation of SNAr (Nucleophilic Aromatic Substitution) Mechanisms
The principal reaction mechanism for the derivatization of this compound is Nucleophilic Aromatic Substitution (SNAr). In contrast to electrophilic aromatic substitution, the SNAr mechanism involves a nucleophile attacking an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com For quinazolines, the reaction is highly regioselective.
The generally accepted mechanism for SNAr on chloroquinazolines is a two-step addition-elimination process. libretexts.org
Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (e.g., an amine) at the carbon atom bonded to the chlorine (the C4 position). This step is typically the rate-determining step. nih.gov The attack results in the formation of a tetrahedral, negatively charged intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org During this stage, the aromaticity of the pyrimidine ring is temporarily disrupted. libretexts.org
Elimination of the Leaving Group: In the second step, the aromatic system is restored through the expulsion of the chloride ion (the leaving group). This is followed by a rapid proton abstraction, often facilitated by a base or the solvent, to yield the final substituted product. mdpi.com
Computational studies, such as those using Density Functional Theory (DFT), on the related 2,4-dichloroquinazoline (B46505) system reveal that the carbon at the C4 position is significantly more susceptible to nucleophilic attack than the C2 position. mdpi.comresearchgate.net This heightened reactivity is attributed to a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 carbon, making it more electrophilic. mdpi.comresearchgate.net This theoretical finding is consistent with experimental observations where substitution reactions overwhelmingly occur at the C4 position under standard conditions. mdpi.com More stringent conditions, such as elevated temperatures, are typically required to facilitate a second substitution at the less reactive C2 position. mdpi.com
Role of Intermediates and Transition States
The SNAr reaction proceeds through a distinct, high-energy intermediate and associated transition states. The stability and energetics of these species are critical in determining the reaction's feasibility and rate.
The reaction's potential energy surface features two transition states corresponding to the two steps of the mechanism. nih.gov
First Transition State (TS1): This transition state is associated with the initial nucleophilic attack on the C4 carbon. DFT calculations on similar systems show that the activation energy required to reach this transition state is the primary determinant of the reaction's regioselectivity. mdpi.com The activation energy for an attack at C4 is calculated to be significantly lower than for an attack at C2, which explains the observed preference for C4 substitution. mdpi.comresearchgate.net
Second Transition State (TS2): This state corresponds to the expulsion of the chloride ion to restore the aromaticity of the ring. This step generally has a much lower energy barrier than the formation of the Meisenheimer complex.
Vibrational analysis is used to confirm the calculated transition state geometries, where a single imaginary frequency corresponds to the reaction coordinate, validating the pathway. mdpi.com
Influence of Solvent and Catalyst on Reaction Outcomes
The choice of solvent and the use of a catalyst are pivotal in controlling the rate and efficiency of SNAr reactions involving this compound.
Solvent Effects: Polar solvents are generally preferred for SNAr reactions because they can stabilize the charged Meisenheimer intermediate through electrostatic interactions. mdpi.com The choice between protic and aprotic polar solvents can influence reaction outcomes.
Polar Protic Solvents: Alcohols like ethanol, methanol, and 2-propanol are commonly used. mdpi.com These solvents can stabilize the charged intermediate and may also participate in the reaction by facilitating proton transfer steps. mdpi.com
Polar Aprotic Solvents: Solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) are also effective. mdpi.com They can solvate the charged species, promoting the reaction. In some cases, the choice of solvent can fine-tune regioselectivity; for instance, in the C2-selective substitution of related 4-azido-6,7-dimethoxyquinazolines, less nucleophilic amines reacted selectively in MeCN, while more nucleophilic amines required a non-polar solvent like chloroform (B151607) to achieve the same C2 selectivity. nih.gov
The table below summarizes various solvents used in SNAr reactions on related chloroquinazoline systems.
| Solvent Type | Examples | Role in Reaction | Citation |
| Polar Protic | Ethanol, Methanol, 2-Propanol | Stabilize charged intermediates; facilitate proton transfer. | mdpi.com |
| Polar Aprotic | Tetrahydrofuran (THF), Acetonitrile (MeCN) | Stabilize charged species through electrostatic interactions. | nih.govmdpi.com |
| Non-Polar | Chloroform (CHCl₃) | Can be used to control regioselectivity with highly nucleophilic amines. | nih.gov |
Catalyst Effects: Bases are frequently added to SNAr reactions involving amine nucleophiles. They serve a crucial role as catalysts by facilitating the deprotonation of the intermediate complex, which is the final step of the substitution. mdpi.com
Inorganic Bases: Weaker inorganic bases like sodium acetate (B1210297) are sometimes employed. mdpi.com
Organic Bases: Tertiary amines such as triethylamine (B128534) (Et₃N) and N,N-diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. mdpi.com In some cases, a catalytic amount of a substance like 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the reaction, particularly with less nucleophilic amines. chim.it
If no external base is added, an excess of the amine nucleophile is often used, where it acts as both the nucleophile and the Brønsted-Lowry base to neutralize the generated acid. mdpi.com
The table below details common catalysts and their functions in these reactions.
| Catalyst/Base Type | Examples | Function | Citation |
| Organic Base | Triethylamine (Et₃N), DIPEA | Proton abstraction from the intermediate; neutralization of HCl. | mdpi.com |
| Catalytic Base | 4-Dimethylaminopyridine (DMAP) | Facilitates reaction, especially with less nucleophilic amines. | chim.it |
| Nucleophile (Excess) | Primary or Secondary Amines | Acts as both nucleophile and Brønsted-Lowry base. | mdpi.com |
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 5,7 Dimethoxyquinazoline and Its Derivatives
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) Analysis
While specific experimental FT-IR data for 4-Chloro-5,7-dimethoxyquinazoline is not widely published, the expected characteristic absorption bands can be inferred from the analysis of structurally similar compounds, such as 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) and other quinazoline (B50416) derivatives. The FT-IR spectrum is anticipated to be dominated by vibrations associated with the quinazoline core, the methoxy (B1213986) groups, and the carbon-chlorine bond.
Key expected vibrational frequencies and their assignments are summarized in the table below. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the methyl group in the methoxy substituents are expected around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the quinazoline ring system will give rise to a series of characteristic bands in the 1620-1450 cm⁻¹ region. The C-O stretching of the methoxy groups is expected to produce strong absorptions. The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretching | 3100 - 3000 |
| Asymmetric CH₃ Stretching | ~ 2950 |
| Symmetric CH₃ Stretching | ~ 2850 |
| C=N Stretching (Quinazoline Ring) | 1620 - 1580 |
| C=C Stretching (Aromatic Ring) | 1580 - 1450 |
| CH₃ Bending | 1470 - 1430 |
| C-O Stretching (Aryl Ether) | 1250 - 1200 (asymmetric), 1050 - 1000 (symmetric) |
| C-Cl Stretching | 800 - 600 |
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementary to FT-IR, FT-Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes and the symmetric vibrations of the substituents. The C-Cl stretching vibration, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. Analysis of related compounds like 4-amino-2-chloro-6,7-dimethoxyquinazoline can provide insights into the expected Raman shifts. researchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. High-resolution ¹H and ¹³C NMR, along with advanced 2D NMR techniques, provide a complete picture of the molecular structure of this compound.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments
For this compound, we can predict a similar pattern. The proton at C2 would likely appear as a singlet downfield. The two aromatic protons at C6 and C8 would appear as distinct singlets, with their exact chemical shifts influenced by the anisotropic effects of the adjacent methoxy groups. The two methoxy groups at C5 and C7 would also present as sharp singlets.
The predicted ¹³C NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule. The carbon atoms of the quinazoline ring would resonate in the aromatic region (typically 110-160 ppm), with the carbons bearing the chlorine and nitrogen atoms appearing at the lower field end. The methoxy carbons would be observed further upfield (around 55-60 ppm).
Predicted ¹H NMR Chemical Shift Assignments for this compound:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~8.9 | Singlet |
| H-6 | ~7.0-7.5 | Singlet |
| H-8 | ~7.0-7.5 | Singlet |
| OCH₃ (C5) | ~4.0 | Singlet |
| OCH₃ (C7) | ~4.0 | Singlet |
Predicted ¹³C NMR Chemical Shift Assignments for this compound:
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~155 |
| C-4 | ~160 |
| C-5 | ~158 |
| C-6 | ~100-110 |
| C-7 | ~158 |
| C-8 | ~100-110 |
| C-8a | ~150 |
| C-4a | ~115 |
| OCH₃ (C5) | ~56 |
| OCH₃ (C7) | ~56 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis
To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, no cross-peaks would be expected in the COSY spectrum as all the protons are on separate, non-adjacent atoms and would appear as singlets. This lack of correlation would, in itself, be a strong confirmation of the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methoxy groups to their corresponding carbon signals. It would also connect the aromatic proton signals (H-6 and H-8) to their respective carbon atoms (C-6 and C-8).
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected between:
The H-2 proton and carbons C-4 and C-8a.
The aromatic protons (H-6 and H-8) and the neighboring quaternary carbons of the quinazoline ring.
The methoxy protons and the carbons to which they are attached (C-5 and C-7), as well as adjacent carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. For this molecule, NOESY would be crucial to confirm the spatial proximity between:
The methoxy protons at C-5 and the aromatic proton at C-6.
The methoxy protons at C-7 and the aromatic proton at C-6 and C-8.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₁₀H₉ClN₂O₂.
The nominal molecular weight is approximately 224.64 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 225. A patent for the isomeric 4-chloro-6,7-dimethoxyquinazoline (B18312) reported a mass spectrum with a peak at m/z 225, which is consistent with the expected molecular weight. chemicalbook.com Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with the [M+2+H]⁺ peak being approximately one-third the intensity of the [M+H]⁺ peak.
The fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) would likely proceed through several characteristic pathways:
Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 189.
Loss of a methyl radical (•CH₃) from a methoxy group: This would lead to a fragment ion at m/z 209.
Loss of formaldehyde (B43269) (CH₂O) from a methoxy group: This would produce a fragment ion at m/z 194.
Loss of a chloromethyl radical (•CH₂Cl): While less common, this could lead to a fragment.
Retro-Diels-Alder (RDA) fragmentation: The quinazoline ring could undergo a characteristic RDA cleavage, leading to the fragmentation of the heterocyclic ring.
A detailed analysis of the fragmentation pattern would provide conclusive evidence for the presence of the chloro and dimethoxy substituents on the quinazoline core.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas. For this compound (C₁₀H₉ClN₂O₂), the theoretical monoisotopic mass can be calculated with high precision.
An experimental HRMS analysis would involve ionizing the sample, typically using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The measured m/z value is then compared to the theoretical value. The small mass difference, usually in the parts-per-million (ppm) range, confirms the elemental composition.
While specific experimental HRMS data for this compound is not widely published, data for the isomeric 4-chloro-5,6-dimethoxyquinazoline shows an expected [M+H]⁺ ion at m/z 225.04253. uni.lu This aligns closely with the calculated mass for the C₁₀H₁₀ClN₂O₂⁺ ion. Another report provides a low-resolution mass spectrum for the 6,7-dimethoxy isomer, which shows a peak at m/z 225, corresponding to the protonated molecule. chemicalbook.com
| Molecular Formula | Adduct | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₁₀H₉ClN₂O₂ | [M] | 224.03525 |
| C₁₀H₁₀ClN₂O₂⁺ | [M+H]⁺ | 225.04253 |
| C₁₀H₈ClN₂O₂⁻ | [M-H]⁻ | 223.02797 |
| C₁₀H₉ClN₂NaO₂⁺ | [M+Na]⁺ | 247.02447 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, helping to confirm the connectivity of atoms within the molecule.
In a typical MS/MS experiment for this compound, the protonated molecule at m/z 225 would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pathways can be predicted based on the chemical structure. Common fragmentation patterns for such heterocyclic compounds include:
Loss of a methyl radical (•CH₃): A primary fragmentation from one of the methoxy groups, leading to a product ion at m/z 210.
Loss of formaldehyde (CH₂O): A neutral loss from a methoxy group, resulting in an ion at m/z 195.
Loss of hydrogen chloride (HCl): Cleavage of the chloro group, yielding an ion at m/z 189.
Consecutive losses: Further fragmentation of primary product ions, such as the loss of a second methyl group or carbon monoxide (CO).
A detailed study on the fragmentation of related chloroquinoline derivatives using ESI-MS/MS has demonstrated the utility of this technique in characterizing halogenated heterocyclic systems, supporting the proposed types of fragmentation pathways. nih.gov The unique pattern of product ions and their relative abundances allows for the differentiation between isomers and confirms the core structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The quinazoline ring system, with its alternating single and double bonds, constitutes a chromophore that absorbs light in the UV region. The absorption maxima (λ_max) and the intensity of absorption are sensitive to the nature of the heterocyclic system and the substituents attached to it.
The UV-Vis spectrum of a dimethoxy-substituted chloroquinazoline is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. The high-energy π → π* transitions are characteristic of the aromatic system, while the lower-energy n → π* transitions involve the non-bonding electrons on the nitrogen atoms.
A spectroscopic and computational study on the related isomer, 4-Chloro-6,7-dimethoxyquinazoline, utilized UV-Vis analysis and time-dependent density functional theory (TD-DFT) to investigate its electronic properties. niscair.res.in Such studies help assign the observed absorption bands to specific electronic transitions, such as those involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). niscair.res.in Furthermore, UV-Vis spectroscopy has been employed to determine the pKa values of related 2,4-diamino-6,7-dimethoxyquinoline derivatives by monitoring spectral shifts with changing pH. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While crystal structure data for this compound is not publicly available, analysis of the closely related compound 4-chloro-6,7-dimethoxyquinoline (B44214) (C₁₁H₁₀ClNO₂) offers significant insight into the likely solid-state conformation and packing of such molecules. researchgate.net The following analysis is based on this quinoline (B57606) analog as an illustrative example.
The crystal structure of 4-chloro-6,7-dimethoxyquinoline reveals that the quinoline ring system is nearly planar. researchgate.net The planarity of the fused aromatic rings is a key structural feature. The methoxy substituents, however, can exhibit some deviation. In the case of the quinoline analog, the carbon atoms of the two methoxy groups were found to deviate only slightly from the least-squares plane defined by the quinoline ring system. researchgate.net
This suggests that the quinazoline ring of this compound would also be largely planar. Torsion angles involving the methoxy groups (e.g., C-C-O-C) would define their orientation relative to the aromatic ring. These angles are crucial for determining steric hindrance and the potential for intramolecular interactions.
| Atoms (C-C-O-C) | Torsion Angle (°) |
|---|---|
| C7-C6-O1-C10 | -3.1 (3) |
| C5-C6-O1-C10 | 176.3 (2) |
| C8-C7-O2-C11 | -179.2 (2) |
| C6-C7-O2-C11 | 1.3 (3) |
The arrangement of molecules in a crystal lattice is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π–π stacking interactions. These interactions dictate the crystal's stability and physical properties.
In the crystal structure of 4-chloro-6,7-dimethoxyquinoline, an intramolecular C—H···Cl hydrogen bond is observed, which helps to stabilize the molecular conformation. researchgate.net The packing of the molecules in the crystal is influenced by weaker intermolecular forces. For this compound, one would expect similar interactions. The presence of the chlorine atom allows for potential halogen bonding, while the aromatic quinazoline core could participate in offset π–π stacking interactions with neighboring molecules. The methoxy groups and the nitrogen atoms of the pyrimidine (B1678525) ring could act as hydrogen bond acceptors, interacting with weak C-H donors from adjacent molecules to build a stable three-dimensional lattice.
Computational and Theoretical Chemistry Investigations of 4 Chloro 5,7 Dimethoxyquinazoline
Quantum Mechanical Studies for Molecular Geometry and Stability
Quantum mechanical calculations are fundamental to predicting the three-dimensional structure and relative stability of a molecule. These methods solve the Schrödinger equation for the given system, providing detailed information about its energy and geometry.
Density Functional Theory (DFT) Optimizations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net For quinazoline (B50416) derivatives, DFT has been successfully employed to optimize molecular geometries and predict various properties. niscair.res.in In a typical DFT optimization, the atomic coordinates of the molecule are systematically adjusted to find the lowest energy conformation, which corresponds to the most stable structure.
For a molecule like 4-Chloro-5,7-dimethoxyquinazoline, the optimization process would likely result in a nearly planar quinazoline ring system. The methoxy (B1213986) groups and the chlorine atom would adopt specific orientations to minimize steric hindrance and optimize electronic interactions. The expected optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding its structural characteristics.
Table 1: Representative Optimized Geometrical Parameters of a Quinazoline Core Structure
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N (in ring) | 1.3 - 1.4 | 115 - 125 |
| C-C (in ring) | 1.38 - 1.45 | 118 - 122 |
| C-Cl | ~1.74 | - |
| C-O (methoxy) | ~1.36 | - |
| O-CH3 (methoxy) | ~1.43 | - |
| C-N-C | - | ~117 |
| N-C-C | - | ~123 |
| C-C-Cl | - | ~119 |
Note: This table presents typical ranges for bond lengths and angles in similar structures and is for illustrative purposes. Precise values for this compound would require a specific DFT calculation.
Selection and Justification of Basis Sets and Functionals
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interactions. The basis set is a set of mathematical functions used to build the molecular orbitals.
For quinazoline derivatives, the B3LYP hybrid functional is a popular and well-validated choice. niscair.res.inresearchgate.net B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a good balance between accuracy and computational cost for many organic molecules.
The selection of the basis set is also critical. A commonly used basis set for molecules of this size is the 6-311++G(d,p) Pople-style basis set. niscair.res.inresearchgate.net This basis set is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more accurate representation of the electron distribution. The "++G" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in the shape of the orbitals and are crucial for accurately describing bonding. The combination of B3LYP with 6-311++G(d,p) has been shown to yield reliable results for the geometry and electronic properties of similar heterocyclic systems. niscair.res.in
Electronic Structure and Reactivity Descriptors
Beyond the molecular geometry, computational chemistry offers a suite of tools to analyze the electronic structure and predict the reactivity of a molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. For quinazoline alkaloids, the HOMO-LUMO band energies are used to estimate their reactivity. chemrxiv.orgresearchgate.net
Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Parameter | Energy (eV) |
| EHOMO | -6.0 to -7.0 |
| ELUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Note: These values are estimations based on similar quinazoline derivatives and serve as a general guide. The exact values for this compound would need to be calculated.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. niscair.res.in The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.
For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the quinazoline ring and the oxygen atoms of the methoxy groups, indicating these are the most likely sites for electrophilic attack. The regions around the hydrogen atoms and the chlorine atom would likely exhibit a more positive potential (blue or green), suggesting their susceptibility to nucleophilic interactions. The MEP analysis provides a clear, visual guide to the reactive sites of the molecule. niscair.res.in
Fukui Functions and Local Reactivity Indices
Fukui functions provide a more quantitative measure of the reactivity of different sites within a molecule. wikipedia.org Derived from DFT, the Fukui function, f(r), describes the change in electron density at a specific point, r, when the total number of electrons in the system changes. faccts.descm.com There are three main types of Fukui functions:
f+(r): for nucleophilic attack (attack by an electron donor), which is related to the LUMO density.
f-(r): for electrophilic attack (attack by an electron acceptor), which is related to the HOMO density.
f0(r): for radical attack.
By calculating the Fukui functions for each atom in the molecule (condensed Fukui functions), one can predict the most reactive sites for different types of reactions. chemicaljournals.com A higher value of the condensed Fukui function on a particular atom indicates a higher reactivity of that atom towards the corresponding type of attack. For quinazoline derivatives, Fukui function analysis can provide valuable information about their activity. chemicaljournals.com
Table 3: Predicted Reactive Sites from Fukui Function Analysis
| Type of Attack | Predicted Reactive Site(s) | Justification |
| Nucleophilic (f+) | Carbon atom attached to the chlorine | The C-Cl bond is polarized, making the carbon atom electrophilic and a likely site for nucleophilic substitution. The LUMO is expected to have a significant contribution from this carbon. |
| Electrophilic (f-) | Nitrogen atoms in the quinazoline ring | The nitrogen atoms possess lone pairs of electrons and are electron-rich, making them susceptible to attack by electrophiles. The HOMO is expected to be localized on these atoms. |
Note: This table is a qualitative prediction based on the expected electronic structure of the molecule.
Bonding Analysis and Delocalization
A thorough understanding of the electronic structure, bonding characteristics, and electron delocalization within this compound is crucial for predicting its reactivity and molecular interactions. Computational methods such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for elucidating these features.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution in a molecule by localizing it into orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. For this compound, an NBO analysis would typically investigate:
Hybridization of Atoms: Determining the hybridization of the atoms in the quinazoline ring system and the substituents (chloro and dimethoxy groups) to understand the geometry and bonding.
Donor-Acceptor Interactions: Quantifying the stabilization energies (E(2)) associated with charge transfer from occupied (donor) to unoccupied (acceptor) orbitals. This would reveal key hyperconjugative and resonance interactions that contribute to the molecule's stability. For instance, interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic ring would be of particular interest.
Natural Population Analysis (NPA): Calculating the natural charges on each atom to understand the electrostatic potential and identify reactive sites.
Without specific studies, a representative data table for NBO analysis remains unpopulated.
Quantum Theory of Atoms in Molecules (QTAIM) Studies
QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. This analysis would involve:
Bond Critical Points (BCPs): Locating the BCPs for all covalent bonds in this compound and analyzing the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points. The values of these properties would characterize the nature of the bonds (e.g., covalent vs. ionic character).
Topological Parameters: Examining other topological parameters, such as the ellipticity of the bonds, to provide further insight into the electronic structure, such as the π-character of the bonds within the quinazoline ring.
A data table summarizing the topological properties of the electron density at the bond critical points would be a standard feature of such a study.
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, these predictions would be instrumental in its experimental identification and characterization.
Computational Vibrational Spectroscopy (IR, Raman)
Theoretical calculations of the infrared (IR) and Raman spectra of this compound would involve:
Frequency Calculations: Computing the vibrational frequencies and intensities of the normal modes of vibration.
Mode Assignment: Assigning the calculated frequencies to specific vibrational motions within the molecule, such as the stretching and bending of C-H, C=N, C-Cl, and C-O bonds, as well as the vibrations of the quinazoline ring.
Comparison with Experimental Data: Validating the computational model by comparing the calculated spectra with experimentally obtained IR and Raman spectra, if available.
A detailed table of calculated and experimental vibrational frequencies and their assignments would be a key component of this section.
NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational calculations of NMR chemical shifts for this compound would entail:
¹H and ¹³C Chemical Shift Prediction: Using methods like the Gauge-Including Atomic Orbital (GIAO) approach to calculate the theoretical chemical shifts of the hydrogen and carbon atoms in the molecule.
Correlation with Experimental Spectra: Comparing the calculated chemical shifts with experimental NMR data to aid in the assignment of signals and confirm the molecular structure.
A table comparing the experimental and calculated ¹H and ¹³C NMR chemical shifts would be provided.
UV-Vis Absorption Spectra Simulations (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating the electronic absorption spectra (UV-Vis) of molecules. For this compound, this analysis would involve:
Calculation of Excitation Energies and Oscillator Strengths: Determining the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths for the lowest-energy electronic transitions.
Analysis of Molecular Orbitals: Identifying the molecular orbitals involved in these electronic transitions (e.g., HOMO to LUMO) to understand the nature of the absorption bands (e.g., π→π* or n→π* transitions).
A data table summarizing the calculated absorption wavelengths, oscillator strengths, and the major orbital contributions for the electronic transitions would be presented.
Mechanistic Computational Studies
Transition State Characterization and Activation Energy Calculations
No published studies detailing the characterization of transition states or the calculation of activation energies for reactions involving this compound were found.
Reaction Pathway Elucidation
There is no available research that elucidates specific reaction pathways for this compound through computational methods.
Non-Covalent Interactions and Intermolecular Forces
Reduced Density Gradient (RDG) Analysis
A Reduced Density Gradient (RDG) analysis, a method used to visualize and understand non-covalent interactions based on electron density and its gradient, has not been reported for this compound.
Non-Covalent Interactions (NCI) Index
Similarly, no studies employing the Non-Covalent Interactions (NCI) index to characterize the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions for this compound, are present in the literature.
Research Applications As a Chemical Scaffold and Intermediate
Utility in the Synthesis of Diverse Quinazoline (B50416) Derivatives for Academic Exploration
4-Chloro-5,7-dimethoxyquinazoline is a key building block for creating a variety of substituted quinazolines. The chlorine atom at the C4 position of the quinazoline ring is readily displaced by a range of nucleophiles, including amines, phenols, and thiols. This reactivity is central to its role as a scaffold, enabling researchers to systematically modify the structure and explore its chemical space.
For instance, in the development of potential anti-cancer agents, this compound has been used as a starting material to synthesize 4-(pyrazolyloxy)quinazoline derivatives. In a documented synthesis, it was reacted with tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate in the presence of potassium carbonate and dimethylformamide (DMF) to yield the corresponding substituted quinazoline. This reaction highlights the scaffold's utility in generating novel heterocyclic systems for biological screening.
Another example from synthetic methodology development shows this compound reacting with a substituted aminophenol. Specifically, sodium hydride is used to deprotonate the aminophenol in dimethyl sulfoxide (DMSO), which then acts as a nucleophile to displace the chlorine atom on the quinazoline ring, forming a new C-N bond. These synthetic routes demonstrate the compound's value in academic exploration for creating libraries of molecules with potential therapeutic applications.
Table 1: Examples of Derivatives Synthesized from this compound
| Reactant | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate | K₂CO₃, DMF, 90°C | tert-butyl 2-[4-(5,7-dimethoxyquinazolin-4-yloxy)pyrazol-1-yl]acetate | |
| 4-Aminophenol | NaH, DMSO, 90°C | 4-((5,7-dimethoxyquinazolin-4-yl)oxy)aniline |
Structure-Activity Relationship (SAR) Studies for Investigating Chemical Space
The investigation of chemical space through Structure-Activity Relationship (SAR) studies is fundamental to medicinal chemistry. This compound provides an ideal starting point for such studies by enabling the systematic modification of the substituent at the 4-position, which is crucial for interaction with various biological targets.
The rational design of new chemical entities often relies on a key intermediate that can be readily and diversely functionalized. This compound serves this purpose effectively. By reacting it with a wide array of amines, alcohols, or other nucleophiles, chemists can generate a focused library of analogs. Each analog contains the core 5,7-dimethoxyquinazoline moiety but differs at the 4-position.
The goal of these modifications is to probe the binding pocket of a biological target, such as a kinase or receptor. For example, the derivatives synthesized from this chloroquinazoline are intended for the treatment of cell proliferative disorders. The variations introduced at the 4-position are designed to optimize interactions, improve potency, enhance selectivity, and modify pharmacokinetic properties. The 5,7-dimethoxy substitution pattern on the quinazoline ring also plays a significant role in defining the electronic and steric properties of the scaffold, influencing how the final compounds orient themselves within a target's active site.
While specific Quantitative Structure-Activity Relationship (QSAR) models focusing exclusively on a series derived from this compound are not extensively detailed in the public literature, the compound libraries generated from this intermediate are ideal substrates for such analysis. QSAR modeling involves correlating variations in the physicochemical properties of compounds with their biological activities.
For a series of compounds derived from this compound, a QSAR study would typically involve:
Synthesizing a diverse set of analogs by reacting the parent compound with various nucleophiles.
Measuring the biological activity of each analog against a specific target (e.g., IC₅₀ values against a particular kinase).
Calculating molecular descriptors for each analog, which quantify properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity).
Developing a mathematical model that relates the descriptors to the observed activity.
Such models help in predicting the activity of yet-unsynthesized compounds, thereby guiding further synthetic efforts toward more potent and selective molecules.
Contributions to Ligand Design and Molecular Probes
The structural features of this compound make it a valuable scaffold for designing specialized ligands and molecular probes to investigate biological systems.
Chemical tools are essential for dissecting complex biological pathways. Ligands designed from this compound can be modified to serve as probes. For example, a potent inhibitor derived from this scaffold could be functionalized with a reporter tag (like a fluorescent group or a biotin molecule) or a reactive group for covalent labeling of the target protein. This allows for visualization of the target within cells, or for its isolation and identification (pull-down assays). While the direct application of this compound as a molecular probe itself is not widely reported, its role as a precursor to such tools is a logical extension of its utility in ligand synthesis.
The quinazoline scaffold is well-known for its ability to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) like alpha-adrenoceptors, various protein kinases, and DNA. Derivatives of this compound have been specifically investigated as potential modulators of these targets.
Kinases: A primary area of investigation for quinazoline derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. Patent literature describes the synthesis of compounds from this compound that are designed as kinase inhibitors, particularly targeting the PDGF (Platelet-Derived Growth Factor) receptor kinase. The 4-anilinoquinazoline scaffold, a close structural relative, is a well-established "hinge-binding" motif that anchors ligands into the ATP-binding site of many kinases. The derivatives made from the 5,7-dimethoxy isomer are explored for similar mechanisms of action, aiming to achieve high affinity and selectivity for specific kinase targets.
While direct binding data for this compound is not available, the table below summarizes the intended targets for derivatives synthesized from this intermediate, reflecting the exploration of their receptor binding affinities.
Table 2: Investigated Biological Targets of Derivatives
| Derivative Class | Intended Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| 4-(Pyrazolyloxy)quinazolines | PDGF Receptor Kinase | Cancer, Angiogenesis-related diseases | |
| 4-Anilinoquinazolines | Protein Kinases (General) | Cancer |
There is no specific evidence in the reviewed literature of derivatives from this compound being designed to target alpha-adrenoceptors or to function as DNA binding agents. The research focus for this particular scaffold appears to be predominantly in the domain of kinase inhibition for oncology applications.
Investigation of Molecular Mechanisms of Action
The 4-chloro-dimethoxyquinazoline scaffold is a versatile starting point for the synthesis of compounds designed to interact with biological macromolecules. At a molecular level, these interactions are primarily investigated through two key mechanisms: enzyme inhibition and DNA binding.
Enzyme Inhibition Mechanisms
Derivatives of the 4-chloro-6,7-dimethoxyquinazoline (B18312) core have been extensively explored as inhibitors of various enzymes, particularly protein kinases. The 4-anilinoquinazoline derivatives, synthesized through nucleophilic substitution at the C4 position, are a prominent class of kinase inhibitors.
One of the most significant targets for these compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in cancer cells. The quinazoline scaffold serves as a mimic of the adenine ring of ATP, allowing it to bind to the ATP-binding site of the kinase domain, thereby inhibiting its activity. The dimethoxy groups at the 6 and 7 positions are known to be important for high-potency inhibition of certain kinases like G9a, a histone lysine methyltransferase.
The inhibitory activity of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Examples of Enzyme Inhibition by 4-Anilino-6,7-dimethoxyquinazoline Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Tg11 | EGFR | 0.434 |
| Compound 10s | ERK1/2 and P38 | - |
Data for this table was sourced from studies on 6,7,8-trimethoxy and 5,6,7-trialkoxy quinazoline derivatives, respectively, as close structural analogs.
A series of 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives were synthesized and evaluated as EGFR inhibitors. Compound Tg11 from this series demonstrated potent inhibition of the gastric cancer cell line SGC7901 with an IC50 value of 0.434 µM, which was significantly more effective than the reference drug epirubicin (IC50 = 5.16 µM) nih.gov. Further investigation revealed that Tg11 treatment led to a nearly complete inhibition of EGF-induced ERK1/2 phosphorylation, indicating its mechanism of action is linked to the inhibition of this signaling pathway nih.gov.
In another study, a series of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives were synthesized. Compound 10s from this series showed potent inhibition of various cancer cell lines, with IC50 values of 1.8 µM (PC3), 2.8 µM (MGC803), 1.3 µM (A375), and 2.9 µM (A549). This compound was found to inhibit the phosphorylation of ERK1/2 and P38 in a concentration-dependent manner, suggesting its antiproliferative effects are mediated through these signaling pathways.
DNA Intercalation and Binding Dynamics
The planar aromatic structure of the quinazoline ring system makes it an ideal candidate for intercalation into the DNA double helix. DNA intercalators are molecules that can insert themselves between the base pairs of DNA, leading to a distortion of the DNA structure and interference with cellular processes such as replication and transcription. This mechanism is a key mode of action for many anticancer drugs.
Derivatives of 4-chloro-6,7-dimethoxyquinazoline have been investigated for their DNA binding properties. The interaction with DNA can be studied using various biophysical techniques, including thermal denaturation studies (measuring the change in the melting temperature of DNA, ΔTm), fluorescence spectroscopy, and circular dichroism.
N-alkylanilinoquinazoline derivatives prepared from 4-chloro-6,7-dimethoxyquinazoline have been shown to interact with DNA. Studies on these compounds have demonstrated that the N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline structure is an effective pharmacophore for DNA binding through an intercalative process nih.gov.
In a study of pyrimidodiazepines synthesized from 2,4-dichloro-6,7-dimethoxyquinazoline, DNA binding studies revealed that some of these compounds interact with calf thymus DNA through both intercalation and groove binding nih.gov. These interactions are thought to contribute to their cytotoxic effects.
Table 2: DNA Binding Properties of Quinazoline Derivatives
| Compound Class | Method of Interaction | Key Findings |
|---|---|---|
| N-aminoalkyl(anilino)-6,7-dimethoxyquinazolines | Intercalation | Efficient pharmacophore for DNA binding nih.gov |
Emerging Trends and Future Perspectives in 4 Chloro 5,7 Dimethoxyquinazoline Research
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
The convergence of artificial intelligence (AI) and machine learning (ML) with organic synthesis is revolutionizing how chemists design and execute reaction pathways. For complex molecules like derivatives of 4-Chloro-5,7-dimethoxyquinazoline, AI and ML algorithms can analyze vast datasets of chemical reactions to predict optimal synthetic routes, reaction conditions, and potential yields. These technologies can identify novel disconnections and retrosynthetic pathways that may not be apparent to a human chemist, thereby accelerating the discovery of new derivatives.
Machine learning models are being developed to predict the outcomes of reactions with a high degree of accuracy. whiterose.ac.uk For instance, a model could be trained on a database of quinazoline (B50416) synthesis reactions to predict the success of a novel reaction involving this compound. This predictive power can save significant time and resources by avoiding unpromising experimental routes. Furthermore, AI can aid in the optimization of reaction conditions by exploring a multidimensional parameter space (e.g., temperature, solvent, catalyst) to find the ideal settings for maximizing yield and minimizing byproducts.
Table 1: Application of AI/ML in Quinazoline Synthesis
| AI/ML Application | Description | Potential Impact on this compound Research |
| Retrosynthesis Prediction | Algorithms suggest synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. | More efficient and innovative synthetic pathways to novel this compound derivatives. |
| Reaction Outcome Prediction | Machine learning models predict the feasibility and yield of a chemical reaction. | Reduced number of failed experiments and faster identification of successful reaction conditions. |
| Reaction Condition Optimization | AI systems systematically explore reaction parameters to identify optimal conditions. | Higher yields, purity, and cost-effectiveness in the synthesis of this compound-based compounds. |
| De Novo Drug Design | Generative models design novel molecules with desired properties, which can then be synthesized. | Creation of new quinazoline-based drug candidates with improved efficacy and safety profiles. whiterose.ac.uk |
Advanced In Silico Screening and Predictive Modeling
In silico screening and predictive modeling have become indispensable tools in modern drug discovery, and their application to this compound derivatives is a rapidly growing area. These computational techniques allow for the rapid assessment of large virtual libraries of compounds for their potential biological activity, toxicity, and pharmacokinetic properties before they are synthesized. This "fail early, fail cheap" approach significantly reduces the time and cost associated with drug development.
Molecular docking, a key in silico method, can predict the binding affinity and orientation of a ligand (such as a derivative of this compound) within the active site of a biological target. researchgate.net This allows researchers to prioritize the synthesis of compounds that are most likely to be active. Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity, can also be developed to predict the potency of novel derivatives.
Predictive modeling extends beyond biological activity to encompass ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. frontiersin.org By predicting these properties early in the discovery process, researchers can design compounds with better drug-like characteristics, increasing their chances of success in clinical trials.
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quinazolines, including derivatives of this compound. rsc.orgfrontiersin.org The goal is to develop synthetic methods that are more environmentally friendly, safer, and more efficient. This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods that reduce waste.
One promising approach is the use of one-pot, multi-component reactions, which can significantly reduce the number of synthetic steps and purification procedures required. acs.org For example, a multi-component reaction could be designed to assemble the quinazoline core from simple precursors in a single step, avoiding the need to isolate and purify intermediates. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another key aspect of green quinazoline synthesis. acs.org
Recent research has also explored the use of alternative energy sources, such as microwave irradiation and visible light photocatalysis, to drive quinazoline synthesis. mdpi.com These methods can often lead to shorter reaction times, higher yields, and milder reaction conditions compared to traditional heating.
Table 2: Green Chemistry Strategies in Quinazoline Synthesis
| Green Chemistry Approach | Description | Relevance to this compound |
| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. rsc.org | Streamlined synthesis of diverse quinazoline libraries from a common intermediate. |
| Catalysis | Using catalysts to increase reaction rates and selectivity, and reduce energy consumption. acs.orgnih.gov | More efficient and selective functionalization of the this compound core. |
| Alternative Solvents | Employing greener solvents such as water, ionic liquids, or supercritical fluids. | Reduced environmental impact and improved safety of synthetic procedures. |
| Alternative Energy Sources | Utilizing microwaves or visible light to accelerate reactions. mdpi.com | Faster and more energy-efficient synthesis of this compound derivatives. |
Exploration of Novel Reactivity and Functionalization Pathways
The functionalization of the quinazoline scaffold is a key area of research, as it allows for the introduction of a wide range of substituents that can modulate the biological activity of the molecule. chim.it While the 4-chloro group of this compound is a versatile handle for nucleophilic substitution reactions, researchers are continually exploring novel methods to functionalize other positions of the quinazoline ring.
C-H activation, for example, has emerged as a powerful tool for the direct functionalization of C-H bonds, which are typically unreactive. chim.it This allows for the introduction of new functional groups at positions that are not easily accessible through traditional methods. Cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are also widely used to form new carbon-carbon and carbon-heteroatom bonds on the quinazoline scaffold. scielo.brresearchgate.net
The exploration of novel reactivity also includes the development of new cyclization strategies to construct the quinazoline ring itself. These new methods can provide access to quinazoline derivatives with novel substitution patterns that are not achievable with existing synthetic routes.
Development of Multifunctional Quinazoline Scaffolds
The quinazoline ring is often referred to as a "privileged scaffold" in medicinal chemistry because it can interact with a wide range of biological targets. researchgate.netuniroma1.it This has led to the development of multifunctional quinazoline scaffolds, which are designed to interact with multiple targets simultaneously or to combine different pharmacological properties in a single molecule.
For example, a derivative of this compound could be designed to inhibit a specific enzyme while also possessing antioxidant or anti-inflammatory properties. This multi-target approach can lead to more effective drugs with improved safety profiles. The development of such multifunctional scaffolds requires a deep understanding of the structure-activity relationships of the quinazoline ring and the ability to precisely control the introduction of different functional groups.
The future of this compound research will likely involve the integration of these emerging trends to create a new generation of quinazoline-based compounds with tailored properties for a variety of applications, from medicine to materials science.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-5,7-dimethoxyquinazoline, and how are reaction conditions optimized?
The compound is typically synthesized via chlorination of 5,7-dimethoxyquinazolin-4(3H)-one using phosphorus oxychloride (POCl₃) under reflux conditions . Key steps include:
- Reagent stoichiometry : A 5:1 molar ratio of POCl₃ to the quinazolinone precursor ensures complete conversion.
- Temperature and time : Reflux at 110°C for 4–6 hours maximizes yield (~65%) while minimizing side reactions.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 1:3) isolates the product.
Yield optimization requires monitoring by TLC and adjusting POCl₃ equivalents based on reaction progress .
Q. How do researchers verify the identity and purity of this compound?
- Spectroscopic characterization : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.9–4.1 ppm, aromatic protons at δ 7.2–8.5 ppm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 255.06) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 56.7%, H: 4.3%, N: 10.9%) .
Q. What safety protocols are critical when handling this compound?
- Hazard mitigation : Use fume hoods and PPE (gloves, lab coats) due to the compound’s chlorinated and potentially mutagenic nature .
- Waste disposal : Neutralize residual POCl₃ with ice-cold water before disposal to prevent exothermic reactions .
Advanced Research Questions
Q. How can cross-coupling reactions be applied to functionalize this compound?
The 4-chloro group is reactive in Pd-catalyzed couplings (e.g., Suzuki, Sonogashira):
- Catalytic system : PdCl₂(PPh₃)₂ (5 mol%) and CuI (2 mol%) in THF with Cs₂CO₃ as base .
- Conditions : Reactions proceed at 70°C under inert atmosphere (N₂/Ar) for 12–24 hours.
- Yields : 75–90% for aryl/alkynyl substitutions, confirmed by HRMS and NMR .
Q. How do structural modifications of this compound impact biological activity?
- Methoxy group effects : 5,7-Dimethoxy substitution enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .
- Chlorine replacement : Substituting 4-Cl with amino groups (e.g., via nucleophilic displacement) alters kinase inhibition profiles, as shown in EGFR kinase assays (IC₅₀ shifts from 12 nM to >1 µM) .
Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?
Q. How can computational methods guide the design of this compound-based inhibitors?
- Docking studies : Molecular docking (AutoDock Vina) predicts binding poses in ATP-binding pockets of kinases .
- QSAR models : Quantitative structure-activity relationship (QSAR) analysis links electronic parameters (e.g., Hammett σ) to IC₅₀ values .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix interference : Plasma proteins and lipids require separation via solid-phase extraction (C18 columns) before LC-MS/MS analysis .
- Sensitivity limits : Lower detection limits (1 ng/mL) are achieved using electrospray ionization (ESI) in positive ion mode .
Methodological Best Practices
Q. How should researchers design experiments to optimize reaction conditions for novel derivatives?
Q. What techniques validate mechanistic hypotheses for substitution reactions at the 4-position?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
